molecular formula C7H6BrClN2 B578453 6-Bromo-1H-benzo[d]imidazole hydrochloride CAS No. 1215206-73-7

6-Bromo-1H-benzo[d]imidazole hydrochloride

Cat. No.: B578453
CAS No.: 1215206-73-7
M. Wt: 233.493
InChI Key: XOFYSWUSRKXLSI-UHFFFAOYSA-N
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Description

6-Bromo-1H-benzo[d]imidazole hydrochloride is a chemical compound with the molecular formula C7H6BrClN2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

The synthesis of 6-Bromo-1H-benzo[d]imidazole hydrochloride typically involves the bromination of benzimidazole. One common method is the reaction of benzimidazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield 6-bromo-benzimidazole. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and the use of catalysts can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

6-Bromo-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

6-Bromo-1H-benzo[d]imidazole hydrochloride can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its bromine substituent, which imparts specific chemical reactivity and biological activity, making it valuable for targeted applications .

Biological Activity

6-Bromo-1H-benzo[d]imidazole hydrochloride is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancer. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

This compound exhibits multiple mechanisms of action across various biological targets:

  • Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties. It inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Cryptococcus neoformans .
  • Antitumor Activity : Research indicates that imidazole derivatives can induce cell cycle arrest and apoptosis in cancer cells by inhibiting key kinases such as EGFR, HER2, and CDK2 .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Effect/Mechanism Reference
AntibacterialInhibition of Staphylococcus aureus (MRSA)
AntifungalEffective against Cryptococcus neoformans
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways
AntidiabeticPotential effects on glucose metabolism

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's activity against MRSA, reporting a minimum inhibitory concentration (MIC) of 16 µg/mL. Notably, derivatives with halogen substitutions exhibited enhanced activity, with some analogues showing MIC values as low as 0.25 µg/mL .
  • Antifungal Properties : In vitro tests demonstrated that this compound effectively inhibited the growth of C. neoformans, with MIC values indicating strong antifungal activity .
  • Antitumor Activity : Research has shown that imidazole derivatives can cause cell cycle arrest in various cancer cell lines. The specific pathways involved include the inhibition of cyclin-dependent kinases (CDKs), leading to reduced cell proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is highly soluble in water and polar solvents, which may facilitate its absorption and bioavailability when administered therapeutically .

Properties

IUPAC Name

6-bromo-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFYSWUSRKXLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682048
Record name 6-Bromo-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-73-7
Record name 1H-Benzimidazole, 6-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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